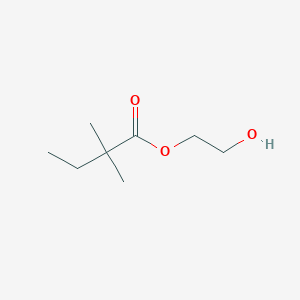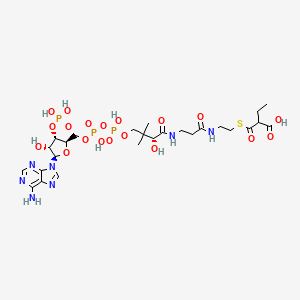
2-(2-Chloro-phenyl)-2,2-difluoro-ethanol
Overview
Description
2-(2-Chloro-phenyl)-2,2-difluoro-ethanol, also known as 2-chlorophenyl-2,2-difluoroethanol (CPDFE) is a synthetic compound with a wide range of applications in scientific research. CPDFE is a colorless liquid with a molecular weight of 212.11 g/mol and a boiling point of 161°C. It is used as a reagent in organic synthesis and has been studied for its potential uses in medicinal chemistry, drug delivery, and nanotechnology.
Scientific Research Applications
CPDFE has been studied for its potential applications in medicinal chemistry, drug delivery, and nanotechnology. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a building block in the synthesis of pharmaceuticals. It has also been used as a ligand in the synthesis of metal complexes and as a substrate in the synthesis of organic molecules. In addition, CPDFE has been studied for its potential use in the development of new drugs and drug delivery systems.
Mechanism of Action
CPDFE acts as a proton donor, donating a proton to a substrate molecule. This protonation activates the substrate molecule, allowing it to react with other molecules or undergo a reaction. The protonation of the substrate molecule is facilitated by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
CPDFE has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, CPDFE has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. CPDFE has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. Finally, CPDFE has been found to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
CPDFE has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, CPDFE is toxic and must be handled with care. It can also be explosive and must be stored in a cool, dry place.
Future Directions
CPDFE has potential applications in the development of new drugs and drug delivery systems. It could be used as a prodrug to deliver drugs to specific sites in the body, or it could be used to form drug-target complexes. In addition, CPDFE could be used as a ligand in the synthesis of metal complexes, which could be used to form new drug delivery systems. Finally, CPDFE could be used as a building block in the synthesis of novel pharmaceuticals.
properties
IUPAC Name |
2-(2-chlorophenyl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFOBWKGRFPAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292358 | |
| Record name | 2-Chloro-β,β-difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-phenyl)-2,2-difluoro-ethanol | |
CAS RN |
1380202-39-0 | |
| Record name | 2-Chloro-β,β-difluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380202-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-β,β-difluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)




![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)
